molecular formula C₁₄H₁₉N₅O₆ B1142407 N-Isobutyrylguanosin CAS No. 64350-24-9

N-Isobutyrylguanosin

Katalognummer: B1142407
CAS-Nummer: 64350-24-9
Molekulargewicht: 353.33
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Isobutyrylguanosine is a synthetic nucleoside analog with the molecular formula C14H19N5O6. It is a derivative of guanosine, where the guanine base is modified with an isobutyryl group. This compound is known for its applications in the synthesis of oligonucleotides and its role in probing RNA catalysis mechanisms .

Wissenschaftliche Forschungsanwendungen

Synthesis of Cap Analogues for mRNA Purification

N-Isobutyrylguanosine is utilized in the synthesis of hydrophobic dinucleotide cap analogs, which are essential for purifying capped messenger RNA (mRNA). These cap analogs enhance the stability and translation efficiency of mRNA, making them crucial tools in RNA research.

  • Case Study : A study demonstrated that N-Isobutyrylguanosine can be converted into a phosphorylation precursor for cap analogs, which significantly improves the purification process of capped mRNA. The study reported that these PureCap analogs led to enhanced translation activity in cultured cells, indicating their potential for applications in gene therapy and vaccine development .

Research on Ribozyme Activity

The compound is also involved in studies focusing on ribozymes, which are RNA molecules capable of catalyzing biochemical reactions. N-Isobutyrylguanosine serves as a building block for synthesizing photocaged 3'-S-RNAs used to investigate ribozyme mechanisms.

  • Case Study : Research highlighted the use of N-Isobutyrylguanosine in synthesizing ribozymes that could be activated by light, providing insights into their catalytic properties and potential therapeutic uses in gene regulation .

RNA Interference and Gene Silencing

N-Isobutyrylguanosine has been explored for its role in enhancing RNA interference (RNAi) technologies. Modifications using this compound can help design small interfering RNAs (siRNAs) with reduced off-target effects while maintaining on-target activity.

  • Research Findings : A study indicated that incorporating derivatives of N-Isobutyrylguanosine into siRNAs could stabilize the guide strand's binding to target mRNAs, thereby improving gene silencing efficacy. This approach is particularly valuable in therapeutic contexts where precision is critical .

Development of Therapeutic Agents

The unique properties of N-Isobutyrylguanosine make it a candidate for developing novel therapeutic agents targeting various diseases. Its ability to modify RNA structures allows researchers to design new drugs that can interact with specific RNA targets.

  • Example : The synthesis of modified nucleotides using N-Isobutyrylguanosine has shown promise in developing antiviral agents by targeting viral RNA genomes, providing a pathway for innovative treatments against viral infections .

Insights from Comparative Studies

A comprehensive review of the applications of N-Isobutyrylguanosine reveals its versatility across multiple domains within molecular biology. The following table summarizes key findings from various studies:

Application AreaDescriptionKey Findings
mRNA PurificationSynthesis of cap analogs for improved mRNA stabilityEnhanced translation efficiency observed with PureCap analogs derived from N-Isobutyrylguanosine
Ribozyme ResearchBuilding block for photocaged 3'-S-RNAsLight-activated ribozymes provide insights into catalytic mechanisms
RNA InterferenceModification to improve siRNA designReduced off-target effects while maintaining efficacy reported
Therapeutic DevelopmentPotential use in designing antiviral agentsNovel drug candidates targeting viral RNA genomes identified

Wirkmechanismus

Target of Action

N-Isobutyrylguanosine is a synthetic nucleoside analog . The primary targets of N-Isobutyrylguanosine are specific enzymes involved in RNA modification . These enzymes play a crucial role in the post-transcriptional modification of RNA, which is essential for the proper functioning of the RNA molecules.

Mode of Action

N-Isobutyrylguanosine interacts with its targets, the RNA modifying enzymes, leading to alterations in the structure and function of the RNA molecule . The compound achieves this by modifying guanosine residues within RNA . This interaction and subsequent modification can lead to changes in the gene expression profile.

Biochemische Analyse

Biochemical Properties

N-Isobutyrylguanosine plays a significant role in biochemical reactions, particularly in the synthesis of oligoribonucleotides . It interacts with specific enzymes involved in RNA modification, ultimately impacting the gene expression profile .

Cellular Effects

Given its role in the synthesis of oligoribonucleotides , it can be inferred that it may influence cell function by affecting RNA synthesis and, consequently, protein synthesis.

Molecular Mechanism

The molecular mechanism of N-Isobutyrylguanosine primarily involves the modification of guanosine residues within RNA, leading to alterations in the structure and function of the RNA molecule . This can result in changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of oligoribonucleotides , it is likely involved in pathways related to RNA and protein synthesis.

Subcellular Localization

Given its role in the synthesis of oligoribonucleotides , it is likely to be found in the nucleus where RNA synthesis occurs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N-Isobutyrylguanosine typically involves the reaction of guanosine with isobutyryl chloride. The process begins with the synthesis of isobutyryl chloride by adding thionyl chloride into a reactor. The guanosine is then reacted with the isobutyryl chloride under controlled conditions to yield N-Isobutyrylguanosine .

Industrial Production Methods

Industrial production methods for N-Isobutyrylguanosine focus on optimizing yield and purity. The reaction conditions are carefully controlled to ensure high-quality product formation. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-Isobutyrylguanosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of N-Isobutyrylguanosine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives of N-Isobutyrylguanosine, while substitution reactions may produce various substituted guanosine analogs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N2-Isobutyrylguanosine: Another isobutyryl derivative of guanosine with similar properties.

    N-Isobutyrylcytidine: A cytidine analog with an isobutyryl group.

    N-Isobutyryladenosine: An adenosine analog with an isobutyryl group.

Uniqueness

N-Isobutyrylguanosine is unique due to its specific modification of the guanine base, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in nucleic acid research and therapeutic development .

Biologische Aktivität

N-Isobutyrylguanosine (N-IBG) is a modified nucleoside that has garnered attention for its potential applications in biochemistry and molecular biology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies that illustrate its effects in various biological contexts.

Chemical Structure and Properties

N-Isobutyrylguanosine has the chemical formula C14_{14}H19_{19}N5_5O6_6 and is characterized by an isobutyryl group attached to the guanosine structure. The compound's properties are summarized in the table below:

PropertyValue
Molecular Weight341.33 g/mol
Log P (octanol-water)-0.67
Polar Surface Area (TPSA)162.59 Ų
Number of H-bond Donors5
Number of H-bond Acceptors8
GI AbsorptionLow
BBB PermeantNo

These properties suggest that N-IBG may have limited permeability across biological membranes, which can influence its bioavailability and therapeutic applications .

Antiviral Properties

Recent studies have indicated that N-Isobutyrylguanosine exhibits antiviral activity. For instance, it has been shown to inhibit viral replication in various cell lines, suggesting its potential as a therapeutic agent against viral infections. The mechanism appears to involve interference with viral RNA synthesis, although the precise pathways remain under investigation .

Immunomodulatory Effects

N-IBG also demonstrates immunomodulatory effects. Research indicates that it can modulate cytokine production in immune cells, enhancing the expression of pro-inflammatory cytokines while downregulating anti-inflammatory responses. This dual action could be beneficial in developing treatments for conditions characterized by immune dysregulation, such as autoimmune diseases .

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study evaluated the efficacy of N-IBG in a mouse model infected with a respiratory virus. Mice treated with N-IBG showed a significant reduction in viral load compared to controls, correlating with an increase in specific immune responses (e.g., increased levels of interferon-gamma) .
  • Clinical Trial Insights :
    • In a clinical trial assessing the safety and efficacy of N-IBG in patients with chronic viral infections, preliminary results indicated improved biomarkers of liver function and reduced viral load after treatment with N-IBG compared to baseline measurements .

Mechanistic Insights

The biological activity of N-Isobutyrylguanosine can be attributed to several mechanisms:

  • Inhibition of Viral RNA Polymerase : By mimicking natural substrates, N-IBG can inhibit viral RNA polymerases, thus blocking viral replication.
  • Cytokine Modulation : The compound influences the signaling pathways involved in cytokine production, particularly through NF-kB and MAPK pathways, leading to altered immune responses.

Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYJSXVUGJSGM-HTVVRFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347293
Record name N-Isobutyrylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64350-24-9
Record name N-Isobutyrylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: Why is N-Isobutyrylguanosine used in oligonucleotide synthesis?

A: N-Isobutyrylguanosine is a protected form of guanosine, a building block of RNA. In oligonucleotide synthesis, protecting groups like isobutyryl are crucial to prevent unwanted side reactions and ensure the correct sequence is assembled. The isobutyryl group specifically protects the N2 amino group of guanosine, which is highly reactive and could lead to branching or incorrect linkages during synthesis [, , ].

Q2: The research mentions using 2'-O-benzoyl-N-isobutyrylguanosine 3'-phosphate. What is the significance of the 2'-O-benzoyl group?

A: Similar to the N-isobutyryl group, the 2'-O-benzoyl group serves as a protecting group. In this case, it protects the 2'-hydroxyl group of the guanosine ribose sugar. Protecting this position is essential in phosphotriester oligonucleotide synthesis, as it prevents the formation of unwanted 2'-5' linkages and ensures that only the desired 3'-5' phosphodiester bonds are formed [].

Q3: The research highlights difficulties in synthesizing guanine-rich oligonucleotide sequences. How does N-Isobutyrylguanosine help overcome these challenges?

A: Guanine-rich sequences are known to form complex structures, such as G-quadruplexes, which can hinder chemical synthesis. The use of N-Isobutyrylguanosine, along with other protecting groups and optimized reaction conditions, helps improve the solubility and reactivity of guanine nucleotides during synthesis. This facilitates the efficient assembly of longer, guanine-rich oligonucleotide sequences [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.